1-Dodecyl 2,3-ditetradecyloxypropionate

Description

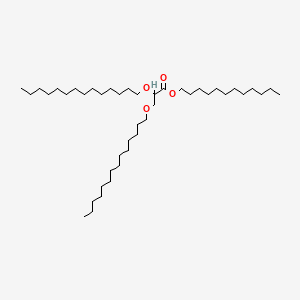

1-Dodecyl 2,3-ditetradecyloxypropionate is a synthetic ester compound characterized by a propionate backbone substituted with a dodecyl (C₁₂) group and two tetradecyloxy (C₁₄) chains. The absence of a specific CAS number or direct experimental data in the evidence necessitates inferred analysis based on structural parallels.

Properties

CAS No. |

79368-80-2 |

|---|---|

Molecular Formula |

C43H86O4 |

Molecular Weight |

667.1 g/mol |

IUPAC Name |

dodecyl 2,3-di(tetradecoxy)propanoate |

InChI |

InChI=1S/C43H86O4/c1-4-7-10-13-16-19-22-24-26-29-32-35-38-45-41-42(43(44)47-40-37-34-31-27-21-18-15-12-9-6-3)46-39-36-33-30-28-25-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3 |

InChI Key |

KYQHRLDDRVZEAO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCCCC |

Synonyms |

1-dodecyl 2,3-ditetradecyloxypropionate 2,3-ditetradecyloxypropionic acid 1-dodecyl ester 2,3-DTP-1-D |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Dodecyl 2,3-ditetradecyloxypropionate with structurally or functionally related esters, derived from available evidence:

Key Findings:

Chain Length and Hydrophobicity: The dodecyl and tetradecyloxy chains in this compound likely enhance its hydrophobicity compared to shorter-chain analogs like dihexyl azelate (C₆ chains). This property aligns with trends observed in nonanedioic acid esters, where longer alkyl chains reduce water solubility . Glyceryl monooleate, despite having a longer C₁₈ chain, exhibits amphiphilicity due to its unsaturated oleate group, contrasting with the fully saturated hydrophobic chains of the target compound.

Thermal and Mechanical Stability: Dihexyl azelate’s stability as a plasticizer suggests that branching and diester configurations improve thermal resistance. However, the monoester structure of this compound may limit its plasticizing efficacy, favoring surfactant or lubricant roles instead .

Synthetic and Analytical Challenges :

- The detection methods for polyquaternium polymers using 1-dodecyl sulfate () highlight the importance of ion-exchange techniques for studying surfactant interactions. Similar approaches could be adapted to analyze this compound’s binding behavior, though its larger size may complicate membrane-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.